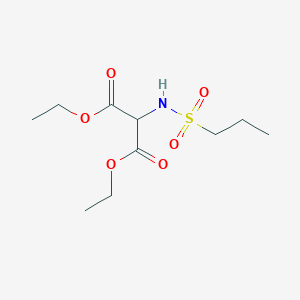
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether
Vue d'ensemble
Description
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether (BEBOMe) is an organic compound with a wide range of applications in the scientific field. BEBOMe is a versatile reagent used in various synthetic transformations, and it has been used for a variety of research applications. BEBOMe is a relatively new compound and its properties and applications are still being studied and explored.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds:
- Novel thiofibrates with a 1,3-benzoxazole moiety have been synthesized for potential therapeutic applications. These compounds were developed by treating 2-mercapto benzoxazoles with ethyl 2-bromo isobutyrates, showcasing a method that could potentially apply to the synthesis of derivatives of 7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether for medicinal chemistry research (S. NiranjanM & C. ChaluvarajuK, 2018).
Antitubercular Activity:
- Benzoxazole derivatives were synthesized and evaluated for their antitubercular activity against various Mycobacterium tuberculosis strains. The synthesis involved the preparation of ketones, alcohols, and esters bearing the benzoxazole moiety, demonstrating the utility of benzoxazole derivatives in developing antitubercular agents. This indicates potential research avenues for this compound in the context of infectious diseases (E. Łukowska-Chojnacka et al., 2018).
Fluorescence Study for Light Emitting Applications:
- A study on the synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives, including modifications on the benzoxazole ring for enhanced fluorescence, suggests applications in materials science, especially for light-emitting devices. This work implies potential uses for this compound in the development of new fluorescent materials (K. Mahadevan et al., 2014).
Antimicrobial Properties:
- Bromophenols isolated from marine algae demonstrated significant antimicrobial activity, highlighting the potential of brominated compounds in the development of new antimicrobial agents. Given the structural similarity, this compound could be explored for its antimicrobial properties, potentially contributing to the discovery of new treatments for bacterial infections (N. Xu et al., 2003).
Synthesis of Heterocyclic Compounds:
- The synthesis of ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate from ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate demonstrates a method that could be applicable to the synthesis and functionalization of this compound for creating novel heterocyclic compounds with potential pharmacological activities (Hu Ying-he, 2006).
Propriétés
IUPAC Name |
7-bromo-2-ethyl-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-9-12-8-5-6(13-2)4-7(11)10(8)14-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMDHWKJNIGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B1438897.png)
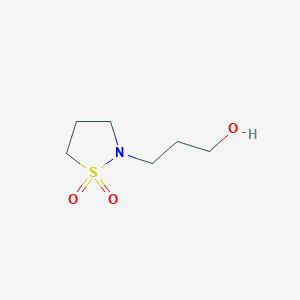
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)
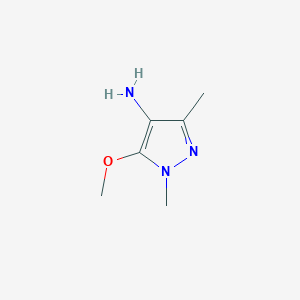

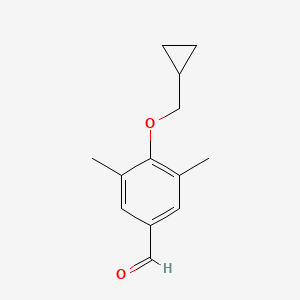
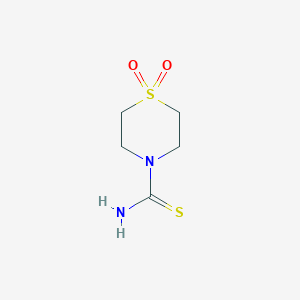
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
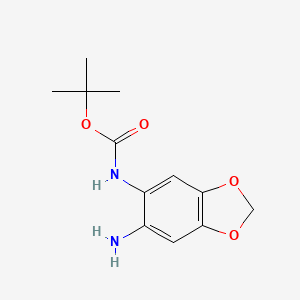
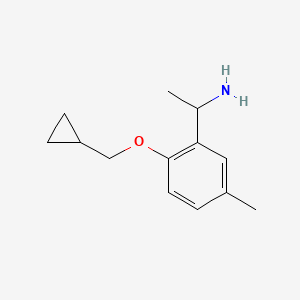
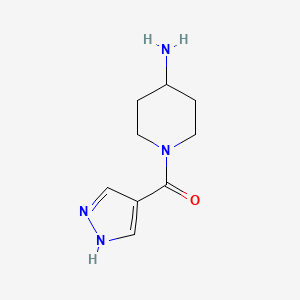
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
